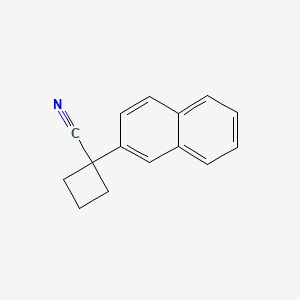
1-(2-Naphthyl)cyclobutanecarbonitrile
Cat. No. B8783880
M. Wt: 207.27 g/mol
InChI Key: CGQMSTLTFROKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06187802B1
Procedure details


A solution of 2-naphthylacetonitrile (10 g) and 1,3-dibromopropane (144 g) in a mixture of ether (350 ml) and dimethylsulphoxide (150 ml) was added dropwise at 20-25° C. under nitrogen over 2 hours to a stirred mixture of finely-powdered potassium hydroxide (150 g), 18-Crown-6 (1.3 g) and dimethylsulphoxide (570 ml). After the addition was complete, the mixture was cooled to 15° C. and quenched by the slow addition of water (330 ml). Ether (330 ml) was added, and the mixture was filtered through Hyflo Supercel filtration aid. The filter pad was washed well with ether, then the aqueous layer of the filtrate was separated, diluted with water (500 ml), and washed well with ether. All of the ethereal solutions were combined, washed with water (3×100 ml), and the solvents were removed in vacua. The residue was triturated with ethanol (100 ml) and the resulting solid was collected by filtration and dried in vacua to give 1-(2-naphthyl)cyclobutanecarbonitrile as a white solid (48.7 g), which was used without further purification.







Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]#[N:13].Br[CH2:15][CH2:16][CH2:17]Br.[OH-].[K+]>CCOCC.CS(C)=O.C1OCCOCCOCCOCCOCCOC1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1([C:12]#[N:13])[CH2:17][CH2:16][CH2:15]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC#N
|
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
570 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the slow addition of water (330 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether (330 ml) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Hyflo Supercel filtration aid
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter pad was washed well with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer of the filtrate was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed in vacua
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ethanol (100 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacua
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1(CCC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 392.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
